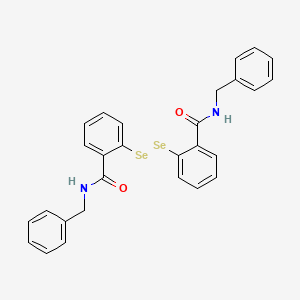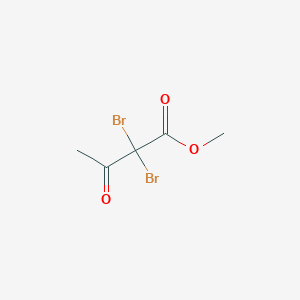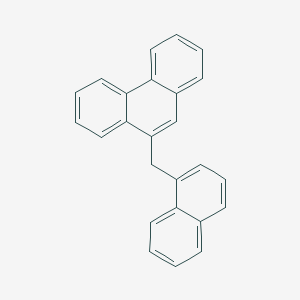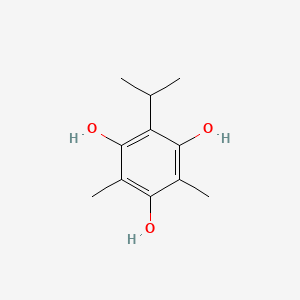
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol is an organic compound with a benzene ring substituted with three hydroxyl groups and three alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol typically involves the alkylation of benzene derivatives followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated benzene is then subjected to hydroxylation using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and catalysts to minimize impurities and maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The alkyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives, amines, or thiols.
Scientific Research Applications
2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Phloroglucinol (1,3,5-Trihydroxybenzene): Similar structure but lacks the alkyl groups.
Pyrogallol (1,2,3-Trihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Hydroxyquinol (1,2,4-Trihydroxybenzene): Isomer with hydroxyl groups in different positions.
Uniqueness: 2,4-Dimethyl-6-propan-2-ylbenzene-1,3,5-triol is unique due to the presence of both alkyl and hydroxyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
100306-41-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,4-dimethyl-6-propan-2-ylbenzene-1,3,5-triol |
InChI |
InChI=1S/C11H16O3/c1-5(2)8-10(13)6(3)9(12)7(4)11(8)14/h5,12-14H,1-4H3 |
InChI Key |
RBGYXYGIXPOGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


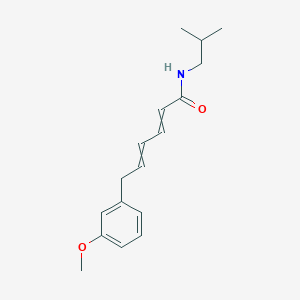
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
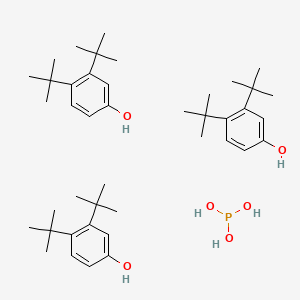
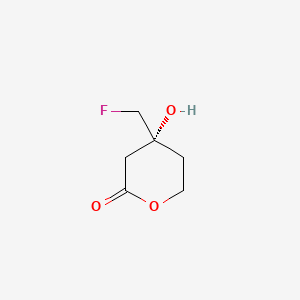
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
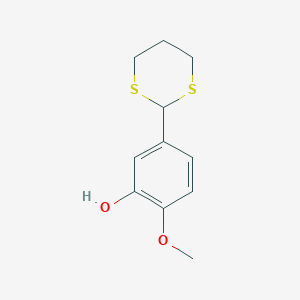
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
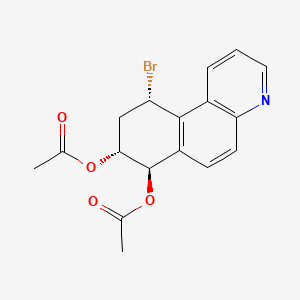
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
